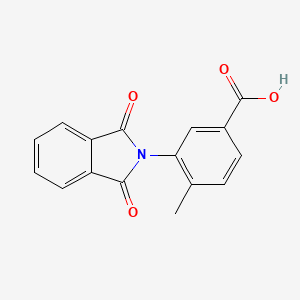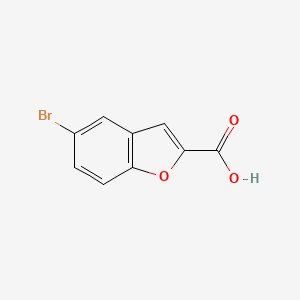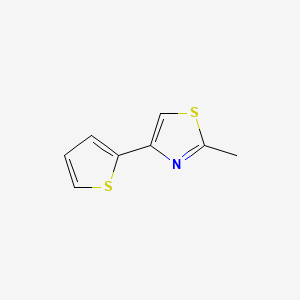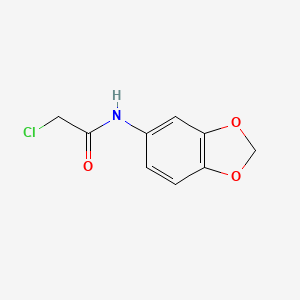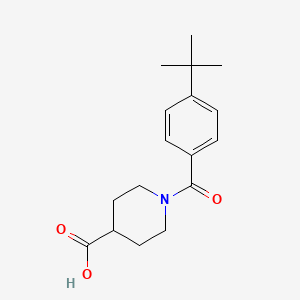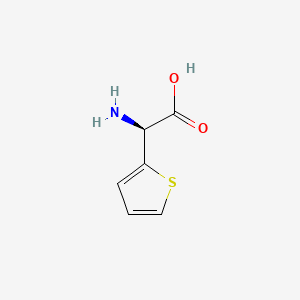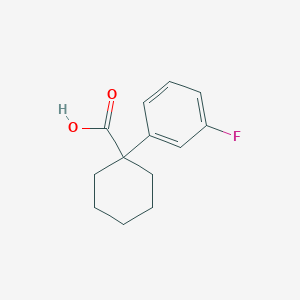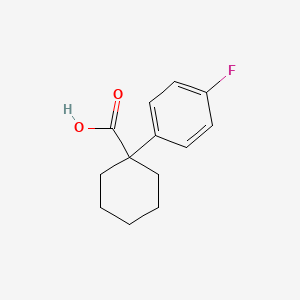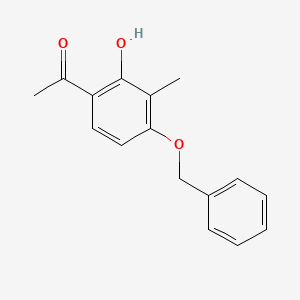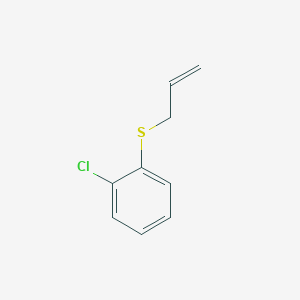
1-Chloro-2-prop-2-enylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-prop-2-enylsulfanylbenzene is a chemical compound with the molecular formula C9H9ClS . It is also known by other synonyms such as Benzene, 1-chloro-2-(2-propen-1-ylthio)- .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-prop-2-enylsulfanylbenzene consists of a benzene ring with a chlorine atom and a prop-2-enylsulfanyl group attached to it . The exact 3D structure would require more detailed analysis or experimental data.Chemical Reactions Analysis
As with many aromatic compounds, 1-Chloro-2-prop-2-enylsulfanylbenzene can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The molecular weight of 1-Chloro-2-prop-2-enylsulfanylbenzene is 184.69 . More detailed physical and chemical properties would require specific experimental data.Aplicaciones Científicas De Investigación
Organic Chemistry Reactions and Synthesis
Nitrosobenzene Reduction with Thiols : In a study on the reaction of nitrosobenzenes with thiols, it was found that final products include azoxybenzenes and anilines. The reaction of 4-chloronitrosobenzene with benzenethiol was detailed, forming N-hydroxysulfenamide and other intermediates in alcoholic media, showcasing the complex reactions thiols can undergo with nitrosobenzenes (Montanari, Paradisi, & Scorrano, 1999).
Oxidation of n-Propylbenzene : The oxidation of n-propylbenzene was experimentally studied, revealing various pathways involved in its oxidation. This research provides insights into the reaction mechanisms of similar compounds (Dagaut, Ristori, Bakali, & Cathonnet, 2002).
Synthesis of High-Purity Compounds : Research on the preparation of high-purity 1-chloro-2,6-difluorobenzene demonstrated techniques for isolating specific isomers, useful for creating pure compounds for pharmaceutical and agricultural applications (Moore, 2003).
Photoisomerization and Electrophilic Reactions
Isomerization of Ferrocenylazobenzenes : Ferrocenylazobenzenes were studied for their photoisomerization behaviors. These compounds, including derivatives like 2-chloro-5-ferrocenylazobenzene, undergo reversible trans-to-cis isomerization, useful in the study of molecular switches and photochemistry (Sakamoto et al., 2005).
Étard Reaction with n-Propylbenzene : The Étard oxidation of n-propylbenzene, a process yielding multiple products including 1-chloro-1-phenylpropane and other compounds, was examined. These findings contribute to understanding the mechanisms of complex oxidation reactions (Renţea et al., 1966).
Polymer and Material Science
- Gold-Catalyzed Annulation/Fragmenation : A study on gold(I)-catalyzed cyclization of 1-(prop-2-yn-1-yl)-2-alkenylbenzenes, a reaction that leads to naphthalenes and involves retro-cyclopropanation, offers insights into catalysis and materials synthesis (Solorio-Alvarado & Echavarren, 2010).
Biochemical Applications
Antimicrobial Agents and Enzyme Inhibitors : The synthesis and analysis of certain compounds, including derivatives of chlorophenyl prop-2-enoate, have shown potential as antimicrobial agents and inhibitors of penicillin-binding proteins. Such research can lead to the development of new drugs (Murugavel et al., 2016).
Molecular Imprinted Polymer Particles : The use of magnetic molecularly imprinted particles for determining compounds like 1-chloro-2,4-dinitrobenzene demonstrates the potential of such technologies in analytical chemistry and sensor development (Ruiz-Córdova et al., 2018).
Propiedades
IUPAC Name |
1-chloro-2-prop-2-enylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSHMLTWCWPDFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297286 |
Source


|
| Record name | Benzene, 1-chloro-2-(2-propenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-prop-2-enylsulfanylbenzene | |
CAS RN |
457077-10-0 |
Source


|
| Record name | Benzene, 1-chloro-2-(2-propenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

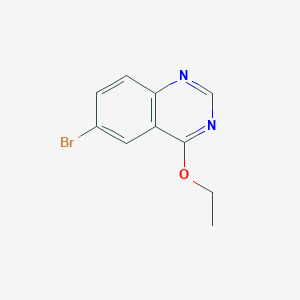
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

